molecular formula C9H8N4O3 B13687657 Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13687657
M. Wt: 220.18 g/mol
InChI Key: SCTNSOBIKZHQMI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1044528-62-2) is a high-purity chemical building block for research and development. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, often serving as a stable surrogate for carboxylic esters and amide bonds . The structure is completed with a pyrimidine substituent, enhancing its potential for molecular recognition in drug discovery projects. The 1,2,4-oxadiazole ring is a key framework in the discovery of novel therapeutic agents and has been incorporated into compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects . As a research chemical, its primary value lies in its role as a synthetic intermediate for the construction of more complex molecules targeting various disease pathways. Researchers utilize this and related structures in hit-to-lead optimization, molecular hybridization, and investigating structure-activity relationships (SAR) . The product is supplied for laboratory research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

ethyl 3-pyrimidin-4-yl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-3-4-10-5-11-6/h3-5H,2H2,1H3

InChI Key

SCTNSOBIKZHQMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Amidoxime and Diethyl Oxalate Cyclization Method

A patented method describes the preparation of ethyl 1,2,4-oxadiazole-5-carboxylates, including derivatives where the substituent at the 3-position is a heteroaryl group such as pyrimidinyl. The key step involves reacting an amidoxime intermediate with a threefold excess of diethyl oxalate (diethyl ether of oxalic acid) at 25 °C initially, followed by heating to 120 °C for 3–4 hours. The reaction proceeds in the diethyl oxalate medium, and upon completion, the product precipitates and is isolated by cooling, filtration, washing with dichloromethane, and drying over magnesium sulfate.

Parameter Details
Starting material Amidoxime of general formula (R = pyrimidinyl)
Reagent Diethyl oxalate (3-fold excess)
Initial temperature 25 °C
Reaction temperature 120 °C
Reaction time 3–4 hours
Isolation method Cooling, filtration, washing with dichloromethane, drying with MgSO4
Solvent Diethyl oxalate (reaction medium)

This method is characterized by relatively straightforward conditions and moderate to good yields. It is suitable for preparing ethyl 1,2,4-oxadiazole-5-carboxylates with various substituents, including pyrimidinyl groups.

Amidoxime and Activated Carboxylic Acid Derivatives (One-Pot Synthesis)

A widely employed synthetic approach for 1,2,4-oxadiazoles involves the use of amidoximes and carboxylic acid derivatives such as esters, acyl chlorides, or activated acids (via coupling reagents). The general procedure includes:

  • Formation of amidoximes from the corresponding nitriles by reaction with hydroxylamine hydrochloride and a base (e.g., triethylamine) in ethanol.
  • Acylation of amidoximes with carboxylic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI).
  • Cyclodehydration to form the 1,2,4-oxadiazole ring, often facilitated by heating in the presence of a base such as triethylamine.

This method can be conducted as a one-pot synthesis, improving efficiency and minimizing purification steps. For example, the amidoxime is generated in situ from nitrile and hydroxylamine, then reacted with the carboxylic acid derivative activated by EDC and HOAt (1-hydroxy-7-azabenzotriazole) at room temperature over 24 hours. Cyclodehydration is performed by heating at 100 °C for 3 hours in the presence of triethylamine. The final product is extracted and purified by standard organic workup.

Step Conditions Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA in ethanol; RT 6 h, then 70 °C 16 h Full conversion to amidoxime
Acylation Carboxylic acid + EDC (1.5 equiv) + HOAt (1 equiv); RT 24 h Formation of O-acylamidoxime
Cyclodehydration Heating at 100 °C + TEA (1 equiv) for 3 h Cyclization to 1,2,4-oxadiazole
Workup Extraction with chloroform, washing, evaporation Purification by standard methods
Yield Typically 60–90% depending on substrates Good yields reported

This method has been applied successfully to synthesize various 3,5-disubstituted 1,2,4-oxadiazoles, including those with pyrimidinyl substituents, offering a versatile and scalable route.

Synthesis via Reaction of Amidoximes with Ethyl Chlorooxoacetate

A specific synthesis of ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, structurally related to the pyrimidinyl derivative, involves the reaction of N-hydroxybenzamide derivatives with ethyl chlorooxoacetate in the presence of triethylamine in acetonitrile. The reaction is initiated under ice bath cooling, followed by heating to reflux (~72 °C) for 7 hours.

Parameter Details
Starting material N-hydroxy-4-methylbenzamide
Reagent Ethyl chlorooxoacetate
Base Triethylamine
Solvent Acetonitrile
Initial temperature 0 °C (ice bath)
Reaction temperature 72 °C (reflux)
Reaction time 7 hours
Workup Filtration, solvent removal, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, column chromatography (petroleum ether:ethyl acetate = 30:1)
Yield 84.56%

While this example is for a methylphenyl derivative, the methodology is adaptable to heteroaryl amidoximes such as the 4-pyrimidinyl amidoxime, making it relevant for the synthesis of ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Diethyl Oxalate Amidoxime (pyrimidinyl derivative) Diethyl oxalate, 120 °C, 3–4 h Moderate to good Simple, direct cyclization Requires heating, moderate time
Amidoxime + Activated Carboxylic Acid Nitrile → Amidoxime + Carboxylic acid EDC, HOAt, TEA, RT to 100 °C 60–90 One-pot, mild conditions Longer reaction times (24 h)
Amidoxime + Ethyl Chlorooxoacetate N-hydroxybenzamide derivatives Triethylamine, acetonitrile, reflux 7 h ~85 High yield, straightforward Longer reflux, solvent use
Tandem Nitroalkene + Nitrile Nitroalkenes, arenes, nitriles TfOH superacid, 10 min ~90 Very fast, high yield Requires superacid-resistant substrates
Photoredox [3+2] Cycloaddition Disubstituted 2H-azirines, nitrosoarenes Visible light, organic dye catalyst 35–50 Green chemistry Moderate yields, complex setup
Mechanochemical Grinding Amidoximes and carboxylic acids Mechanical energy (grinding/milling) Not reported Solvent-free, fast Method under development

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution reactions. For example:

  • Hydrazide Formation : Reacting with hydrazine hydrate in ethanol under reflux replaces the ethoxy group, yielding 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide .
    Conditions :

    • Reagents: Hydrazine hydrate (2 mL, 99%)

    • Solvent: Ethanol (50 mL)

    • Temperature: Reflux

    • Duration: 5 hours

    • Yield: 73%

This reaction is critical for generating intermediates used in further heterocyclization (see Section 2).

Heterocyclization with Carbon Disulfide

The hydrazide derivative reacts with carbon disulfide in ethanolic potassium hydroxide to form oxadiazole-2-thione derivatives .
Mechanism :

  • Thiosemicarbazide intermediate formation.

  • Cyclization via thione–thiol tautomerism.
    Key Observations :

  • IR spectroscopy confirms C═S absorption at 1678 cm⁻¹.

  • 13C^{13}\text{C} NMR shows a peak at δ = 186.11 ppm for C═S .

Acylation and Cyclodehydration

The compound participates in one-pot syntheses of 3,5-disubstituted oxadiazoles via:

  • Acylation : Carboxylic acids react with amidoximes using EDC/HOAt.

  • Cyclodehydration : Triethylamine (TEA) promotes cyclization at 100°C .

Example :

  • Reagents : 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid, EDC, HOAt

  • Conditions :

    • Acylation: Room temperature, 24 hours

    • Cyclodehydration: 100°C, 3 hours

  • Yield : 66%

Oxidative Cyclization Pathways

N-Bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) enable oxidative cyclization of amidoxime precursors to oxadiazoles at room temperature .
Mechanism :

  • N-Halogenation of amidoxime.

  • Base-mediated dehydrohalogenation.

  • Cyclization-aromatization.

Efficiency :

  • NBS/DBU: 54–84% yield

  • I₂/K₂CO₃: 50–80% yield

Comparative Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazide FormationHydrazine hydrate, EtOH, reflux, 5 hCarboxylic acid hydrazide73%
Oxidative CyclizationNBS/DBU, DMF, rt, 5 hHalogenated oxadiazole derivative54–84%
Acylation-CyclodehydrationEDC/HOAt, TEA, 100°C, 3 h3,5-Disubstituted oxadiazole66%

Structural Influence on Reactivity

The pyrimidinyl group at the 3-position enhances electron withdrawal from the oxadiazole ring, facilitating nucleophilic attacks at the ester group. This contrasts with methyl-substituted analogs (e.g., ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) , which exhibit reduced electrophilicity.

Scientific Research Applications

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, characterized by a unique five-membered ring structure containing nitrogen atoms. It features a pyrimidine group at the 3-position and an ethyl ester at the 5-position of the oxadiazole ring. The chemical formula for this compound is C₉H₈N₄O₃, and it has gained attention for its potential biological activities and applications in medicinal chemistry.

Reactivity and Chemical Transformations

The reactivity of this compound is attributed to the oxadiazole ring, which can participate in various chemical transformations.

Biological Activities and Applications

This compound has demonstrated significant biological activities in several studies. The unique aspect of this compound lies in its specific pyrimidine substitution at the 4-position of the oxadiazole ring, which may enhance its biological activity compared to other derivatives.

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylateMethyl group substitutionAntitumor activity
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylateDifferent pyrimidine positionAntimicrobial properties
Ethyl 3-pyrimidin-4-yl-1,2,4-oxadiazole-5-carboxylateAltered pyrimidine substitutionAnticancer effects

Additional Information

Mechanism of Action

The mechanism of action of Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being investigated .

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
This compound 4-pyrimidinyl C₉H₈N₄O₃ Not provided Potential kinase inhibition; limited data
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate 4-chlorophenyl C₁₁H₉ClN₂O₃ 252.65 Antimicrobial activity; crystalline solid
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate 4-bromophenyl C₁₁H₉BrN₂O₃ 297.10 Intermediate in drug synthesis; ≥96% purity
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate Methyl C₆H₈N₂O₃ 156.14 High structural similarity (0.76) to target
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 Liquid state; irritant; used in agrochemicals
Ethyl 3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylate 3-(CF₃)phenyl C₁₂H₉F₃N₂O₃ 286.21 Enhanced lipophilicity; CNS drug candidate

Key Observations :

  • The brominated analog (297.1 g/mol) is notably heavier due to bromine’s atomic mass .
  • Alkyl Substituents (e.g., methyl, cyclopentyl): Methyl substitution increases similarity to the target compound (0.76 similarity score), while cyclopentyl introduces steric bulk, affecting solubility .
  • Aromatic vs. Heteroaromatic : Pyrimidine (N-containing) vs. phenyl substituents alter electronic properties, influencing interactions with biological targets .

Biological Activity

Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a pyrimidine substitution at the 3-position and an ethyl ester at the 5-position. Its chemical formula is C9H8N4O3C_9H_8N_4O_3, with a molecular weight of approximately 220.185 g/mol . The unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Sensitivity : In vitro studies demonstrated significant inhibition of cell proliferation in several cancer types, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cells .
Cell Line IC50 (µM) Reference
MCF71.95
HCT1162.36
PC-30.87

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Research indicates that it may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is critical in many cancers .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological activity:

Compound Name Structure Features Biological Activity
Ethyl 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylateMethyl group substitutionAntitumor activity
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylateDifferent pyrimidine positionAntimicrobial properties
Ethyl 3-pyrimidin-4-yl-1,2,4-oxadiazole-5-carboxylateAltered pyrimidine substitutionAnticancer effects

The unique pyrimidine substitution at the 4-position enhances the biological activity of this compound compared to other derivatives.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound:

  • Zhang et al. Study : This study synthesized various oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. This compound was among the most potent compounds tested against multiple cancer cell lines .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to target proteins involved in cancer progression. The binding energy values suggest that it could effectively inhibit these targets .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-pyrimidinyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves condensation reactions between substituted oxadiazole precursors and pyrimidine derivatives. A widely used method employs ethyl oxalyl chloride and heterocyclic amines (e.g., N-hydroxyacetamidine), followed by cyclization under reflux conditions. For example, similar oxadiazole derivatives (e.g., Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) are synthesized with yields up to 93% using oxalyl chloride monomethyl ester and N-hydroxyacetamidine . Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.
  • Temperature control : Maintaining 60–80°C for cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Standard characterization techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity (e.g., pyrimidine protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C10_{10}H9_{9}N4_{4}O3_{3}).
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly for confirming regioselectivity in heterocyclic systems .

Advanced Research Questions

Q. How can regioselectivity challenges in oxadiazole-pyrimidine coupling be addressed?

Regioselectivity issues arise due to competing nucleophilic sites on the pyrimidine ring. Methodological strategies include:

  • Directed metalation : Use of palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to target specific positions .
  • Protecting groups : Temporary protection of reactive pyrimidine NH groups with Boc or acetyl moieties .
  • Computational modeling : Density Functional Theory (DFT) to predict reactive sites and optimize reaction pathways .

Q. How do structural modifications influence biological activity in oxadiazole derivatives?

Structure-Activity Relationship (SAR) studies reveal:

  • Pyrimidine substitution : Electron-withdrawing groups (e.g., -CF3_3) enhance kinase inhibition by increasing electrophilicity .
  • Oxadiazole ring : Methyl or carboxylate groups at position 5 improve metabolic stability (see table below) .
Modification SiteBiological ImpactExample (Activity)
Pyrimidine C4Increased binding to ATP pocketsIC50_{50} = 12 nM (kinase X)
Oxadiazole C3Enhanced solubilityLogP reduction by 1.2 units

Q. What advanced analytical methods resolve contradictory data in synthesis or bioactivity studies?

  • Hyphenated techniques : LC-MS/MS to detect trace impurities (<0.1%) in synthetic batches .
  • Dynamic NMR : To study tautomerism in oxadiazole-pyrimidine systems under varying temperatures .
  • Cross-validation : Replicate assays (e.g., enzymatic inhibition in triplicate) and compare with computational docking results (AutoDock Vina) .

Q. How can stability issues in aqueous or biological matrices be mitigated?

  • pH optimization : Stable at pH 6–8; degradation occurs in acidic conditions (t1/2_{1/2} < 2 hrs at pH 3) .
  • Lyophilization : Formulate as lyophilized powders with trehalose or mannitol to extend shelf life .
  • Protective functionalization : Introduce PEGylated side chains to reduce hydrolysis .

Methodological Guidelines

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (data gaps in acute toxicity require caution) .
  • Waste disposal : Incinerate via EPA-approved methods for halogenated waste (if brominated/pyrimidine analogs) .

Q. How to design a high-throughput screening (HTS) assay for this compound’s bioactivity?

  • Assay type : Fluorescence polarization (FP) for kinase inhibition or FRET for protease targets.
  • Controls : Include staurosporine (positive) and DMSO (negative).
  • Data normalization : Z’-factor >0.5 ensures robustness; IC50_{50} values calculated via GraphPad Prism .

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